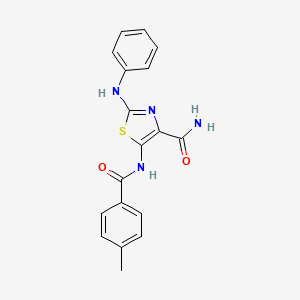
5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KY 05009 is an inhibitor of TRAF2- and NCK-interacting kinase (TNIK; Ki = 100 nM). It inhibits TGF-β1-induced Wnt, NF-κB, ERK, and JNK signaling and prevents TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in A549 lung cancer cells without inducing cytotoxicity when used at a concentration of 10 μM. KY 05009 inhibits TNF-β1-induced A549 cell migration. It also induces apoptosis in RPMI-8226 multiple myeloma cells in a concentration-dependent manner.
KY 05009 is an inhibitor of TRAF2- and NCK-interacting kinase.
科学的研究の応用
Antimicrobial Activity : Thiazole carboxamide derivatives, including similar compounds to 5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, have been shown to exhibit significant antimicrobial activities. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Mhaske et al., 2011).
Anticancer Properties : Certain thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activities, displaying potential against various cancer cell lines (Cai et al., 2016).
Pharmacological Properties : Research has explored the pharmacological properties of thiazole compounds, including basic esters of thiazole carboxylic acids, indicating their potential in medicinal chemistry (Chance et al., 1946).
Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of thiazole derivatives, which is crucial for developing new pharmaceutical agents (Bikobo et al., 2017).
Potential as Kinase Inhibitors : Research on substituted thiazole-5-carboxamides has identified them as potent Src/Abl kinase inhibitors with significant antitumor activity in preclinical assays (Lombardo et al., 2004).
特性
IUPAC Name |
2-anilino-5-[(4-methylbenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-7-9-12(10-8-11)16(24)22-17-14(15(19)23)21-18(25-17)20-13-5-3-2-4-6-13/h2-10H,1H3,(H2,19,23)(H,20,21)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEDGRTWDSHZHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide | |
Q & A
Q1: How does KY-05009 interact with its target, TNIK, and what are the downstream effects of this interaction?
A1: KY-05009 acts as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). [] A molecular docking study revealed that KY-05009 binds to the hinge region of TNIK, which was further supported by an ATP competition assay showing a Ki of 100 nM. [] This binding inhibits TNIK's kinase activity, leading to the downstream attenuation of both Smad and non-Smad signaling pathways, including the Wnt, NF-κB, FAK-Src-paxillin-related focal adhesion, and MAP kinases (ERK and JNK) pathways. [] This ultimately inhibits TGF-β-induced epithelial-to-mesenchymal transition (EMT) in A549 lung adenocarcinoma cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

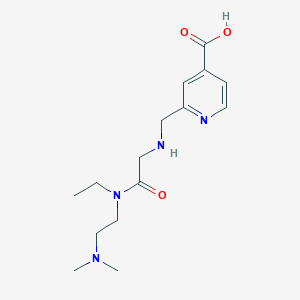

![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)
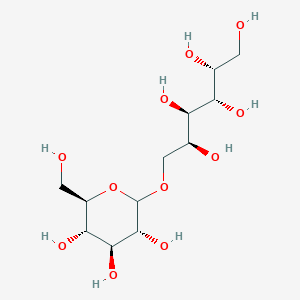
![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)
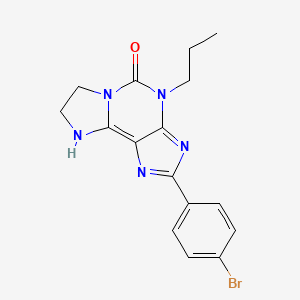
![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
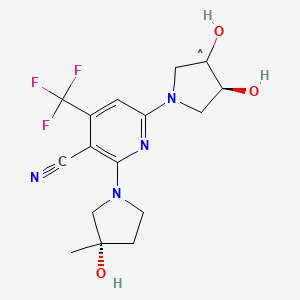
![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)